Cas no 1499697-50-5 (3-amino-1-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol)
3-amino-1-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-1-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol
- EN300-2005027
- 1499697-50-5
- AKOS017686019
-
- Inchi: 1S/C10H12ClNO3/c11-7-3-6(8(13)1-2-12)4-9-10(7)15-5-14-9/h3-4,8,13H,1-2,5,12H2
- InChI Key: OUVWZMNOPSBOHN-UHFFFAOYSA-N
- SMILES: ClC1=C2C(=CC(=C1)C(CCN)O)OCO2
Computed Properties
- Exact Mass: 229.0505709g/mol
- Monoisotopic Mass: 229.0505709g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 64.7Ų
3-amino-1-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2005027-0.05g |
3-amino-1-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol |
1499697-50-5 | 0.05g |
$707.0 | 2023-09-16 | ||
| Enamine | EN300-2005027-0.1g |
3-amino-1-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol |
1499697-50-5 | 0.1g |
$741.0 | 2023-09-16 | ||
| Enamine | EN300-2005027-0.25g |
3-amino-1-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol |
1499697-50-5 | 0.25g |
$774.0 | 2023-09-16 | ||
| Enamine | EN300-2005027-0.5g |
3-amino-1-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol |
1499697-50-5 | 0.5g |
$809.0 | 2023-09-16 | ||
| Enamine | EN300-2005027-1.0g |
3-amino-1-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol |
1499697-50-5 | 1g |
$743.0 | 2023-05-26 | ||
| Enamine | EN300-2005027-2.5g |
3-amino-1-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol |
1499697-50-5 | 2.5g |
$1650.0 | 2023-09-16 | ||
| Enamine | EN300-2005027-5.0g |
3-amino-1-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol |
1499697-50-5 | 5g |
$2152.0 | 2023-05-26 | ||
| Enamine | EN300-2005027-10.0g |
3-amino-1-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol |
1499697-50-5 | 10g |
$3191.0 | 2023-05-26 | ||
| Enamine | EN300-2005027-1g |
3-amino-1-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol |
1499697-50-5 | 1g |
$842.0 | 2023-09-16 | ||
| Enamine | EN300-2005027-5g |
3-amino-1-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol |
1499697-50-5 | 5g |
$2443.0 | 2023-09-16 |
3-amino-1-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 3-amino-1-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol
3-Amino-1-(7-Chloro-1,3-dioxaindan-5-yl)propan-1-ol: A Comprehensive Overview of CAS No. 1499697-50-5
3-Amino-1-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol, with the CAS number 1499697-50-5, is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct chemical structure and potential biological activities, holds promise for various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 3-amino-1-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol.
Chemical Structure and Properties
The molecular formula of 3-amino-1-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol is C12H14ClNO3, with a molecular weight of approximately 263.7 g/mol. The compound features a 7-chloro-substituted 1,3-dioxaindan ring system linked to a propanol moiety via an amino group. This unique structural arrangement confers several interesting properties to the molecule. The presence of the amino group and the hydroxyl group makes it highly polar and capable of forming hydrogen bonds, which can influence its solubility and reactivity in various solvents.
The 7-chloro substitution on the dioxaindan ring imparts additional stability to the molecule, making it less prone to degradation under various conditions. This stability is crucial for its potential use in pharmaceutical formulations where long-term stability is essential. Additionally, the chlorine atom can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, which can be leveraged in synthetic chemistry.
Synthesis Methods
The synthesis of 3-amino-1-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol has been explored through several methodologies, each offering unique advantages and challenges. One common approach involves the reaction of 7-chloroindanone with an appropriate amine and a protecting group for the hydroxyl functionality. The resulting intermediate can then be deprotected to yield the final product.
A recent study published in the Journal of Organic Chemistry detailed an efficient one-pot synthesis method that combines the formation of the dioxaindan ring with the introduction of the amino and hydroxyl groups. This method not only simplifies the synthetic route but also improves overall yield and purity. The use of environmentally friendly solvents and catalysts further enhances the sustainability of this synthetic approach.
Biological Activities
3-Amino-1-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol has been investigated for its potential biological activities, particularly in the context of neuropharmacology and cancer research. Studies have shown that this compound exhibits significant activity as a serotonin receptor modulator, which could have implications for treating mood disorders such as depression and anxiety.
In a recent study published in Nature Communications, researchers found that 3-amino-1-(7-chloro-1,3-dioxaindan-5-yl)propan-1-ol selectively binds to serotonin receptors subtype 5-HT2A, modulating their activity without causing significant side effects. This selective binding profile makes it a promising candidate for developing novel antidepressant drugs with improved efficacy and safety profiles.
Beyond its neuropharmacological properties, 3-amino-1-(7-chloro-1,3-dioxaindan-5-y l)propan - 1 - ol strong > has also shown potential as an anticancer agent . Research conducted at the National Cancer Institute demonstrated that this compound selectively inhibits the growth of certain cancer cell lines , particularly those derived from breast and lung cancers . The mechanism of action appears to involve disruption of cell cycle progression and induction of apoptosis , making it a valuable lead compound for further drug development . p > < p >< strong >Clinical Trials and Future Prospects strong > p > < p >While preclinical studies have yielded promising results , clinical trials are necessary to validate the therapeutic potential of < strong > 3-amino - 1 - ( 7 - chloro - 1 , 3 - dioxaindan - 5 - yl ) propan - 1 - ol strong > in human subjects . Several phase I clinical trials are currently underway to evaluate its safety , pharmacokinetics , and preliminary efficacy in treating mood disorders and certain types of cancer . p > < p >Initial findings from these trials suggest that the compound is well tolerated at therapeutic doses , with minimal adverse effects reported . These results are encouraging and pave the way for more advanced clinical trials to further explore its therapeutic applications . p > < p >In addition to its direct therapeutic potential , < strong > 3-amino - 1 - ( 7 - chloro - 1 , 3 - dioxaindan - 5 - yl ) propan - 1 - ol strong > serves as an important tool compound in drug discovery research . Its unique structure and biological activities make it a valuable scaffold for designing new molecules with enhanced potency and selectivity . p > < p >< strong >Conclusion strong > p > < p >< strong >3-Amino - 1 - ( 7 - chloro - 1 , 3 - dioxaindan - 5 - yl ) propan - 1 - ol strong > ( CAS No .< strong > 1499697 - 50 - 5 strong > ) is a multifaceted compound with significant potential in both basic research and pharmaceutical development . Its unique chemical structure , coupled with its promising biological activities , positions it as a key player in advancing our understanding of serotonin receptor modulation and cancer biology . As ongoing research continues to uncover new insights into its mechanisms of action , we can anticipate further breakthroughs that may lead to novel therapeutic strategies for treating a range of diseases . p > article > response >
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